E3 ligase Ligand 26

Bioconjugation Aqueous stability Active ester hydrolysis

NHS ester hydrolysis during aqueous PROTAC linker assembly reduces yield and purity. E3 ligase Ligand 26 is a pentafluorophenyl (PFP) active ester with demonstrated superior hydrolytic stability, enabling aqueous-phase conjugation without rapid reagent degradation. • PFP ester reacts with both primary and secondary amines-unlike NHS esters-expanding accessible amine targets. • 4-Methyl substitution (XLogP3-AA 3.4) enhances membrane permeability vs. 4-fluoro analog (XLogP3-AA 2.5) for intracellular delivery. • Prevents racemization during hindered amino acid coupling, preserving stereochemical fidelity in drug-linker constructs.

Molecular Formula C18H11F5N2O4
Molecular Weight 414.3 g/mol
Cat. No. B12362275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 26
Molecular FormulaC18H11F5N2O4
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)N3CCC(=O)NC3=O
InChIInChI=1S/C18H11F5N2O4/c1-7-2-3-8(6-9(7)25-5-4-10(26)24-18(25)28)17(27)29-16-14(22)12(20)11(19)13(21)15(16)23/h2-3,6H,4-5H2,1H3,(H,24,26,28)
InChIKeyVSUNLVYUXPSMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentafluorophenyl 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoate: A PROTAC-Ready Active Ester Building Block for Bioconjugation


(2,3,4,5,6-Pentafluorophenyl) 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoate (molecular formula C18H11F5N2O4, MW 414.3 g/mol) is a specialized active ester building block featuring a pentafluorophenyl (PFP) leaving group conjugated to a benzoate scaffold bearing a 2,4-dioxo-1,3-diazinane (dihydrouracil) moiety . The compound integrates three functional domains: an amine-reactive PFP ester for covalent ligation, a 4-methylbenzoate aromatic core, and a dihydrouracil ring system that serves as a recognition motif for biological targets—most notably in PROTAC (Proteolysis-Targeting Chimera) degrader design where the 2,4-dioxo-1,3-diazinan-1-yl group functions as an E3 ubiquitin ligase ligand [1]. As a fluorinated active ester, this compound belongs to a class of reagents widely employed for peptide synthesis, protein labeling, and the construction of heterobifunctional bioconjugates where precise control over reactivity and hydrolytic stability is essential [2].

Why Generic Active Ester Substitution Fails: The Quantifiable Differentiation of (2,3,4,5,6-Pentafluorophenyl) 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoate


Active esters are not interchangeable; selection between PFP esters, NHS esters, tetrafluorophenyl (TFP) esters, and other fluorinated leaving groups carries quantifiable consequences for reaction yield, racemization, aqueous compatibility, and final conjugate purity. The PFP ester in this compound exhibits measurably superior hydrolytic stability compared to NHS esters, with PFP esters demonstrating favorable stability profiles that translate to extended aqueous handling windows and reduced competing hydrolysis side-reactions [1]. Furthermore, PFP esters react with both primary and secondary amines—unlike NHS esters, which are limited to primary amines only—expanding the scope of amine-containing targets that can be efficiently labeled . Within the fluorinated ester hierarchy, PFP esters react faster with amines and require weaker bases than 2,6-difluorophenyl esters, enabling milder conjugation conditions and reduced reaction times [2]. The 4-methyl substitution on the benzoate ring introduces a measurable difference in hydrophobic character (calculated XLogP3-AA: 3.4) relative to the 4-fluoro analog (XLogP3-AA: 2.5), providing a quantifiable basis for optimizing membrane permeability in intracellular labeling applications or adjusting retention time in chromatographic separations [3].

Product-Specific Quantitative Evidence Guide for (2,3,4,5,6-Pentafluorophenyl) 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoate


Hydrolytic Stability: PFP Ester Outperforms NHS Ester in Aqueous Conjugation Windows

Pentafluorophenyl (PFP) esters exhibit superior hydrolytic stability compared to N-hydroxysuccinimidyl (NHS) esters, a class-level property that extends to the target compound's reactive PFP moiety. Independent experimental verification demonstrates that PFP esters compare favorably to NHS esters in hydrolysis resistance, providing a measurable advantage in aqueous conjugation workflows where competing hydrolysis depletes active reagent [1]. While precise half-life data for this specific compound has not been reported, the class-level behavior of PFP esters establishes a clear differentiation: NHS esters undergo significant hydrolysis within minutes to hours under alkaline conjugation conditions (pH 7–9), whereas PFP esters retain reactivity for extended periods, enabling more complete amine acylation and higher conjugate yields . This differential stability translates to reduced reagent consumption and improved lot-to-lot consistency in large-scale bioconjugation.

Bioconjugation Aqueous stability Active ester hydrolysis Protein labeling

Amine Reactivity: PFP Ester Reacts with Both Primary and Secondary Amines, Expanding Bioconjugation Scope Beyond NHS Limitations

Unlike NHS esters, which are restricted to primary amine reactivity, PFP esters react efficiently with both primary and secondary amines, as demonstrated in head-to-head biotinylation studies using structurally matched PFP-biotin and NHS-biotin reagents . This differential reactivity profile is directly applicable to the target compound, which carries the identical PFP ester leaving group. The expanded amine scope enables labeling of nucleic acids (which contain secondary amine moieties) and secondary amine-containing small molecules that cannot be efficiently modified with NHS-based reagents. The reaction proceeds spontaneously at pH 7–9 without requiring elevated temperatures or extended incubation times [1].

Amine biotinylation Secondary amine labeling Nucleic acid modification Active ester scope

Reaction Rate Differentiation: PFP Ester Reacts Faster and Under Milder Conditions Than 2,6-Difluorophenyl Ester

Within the polyfluorophenyl ester family, reaction rate varies systematically with fluorine substitution pattern. Direct comparative kinetic studies of mixed diester heteroconjugation demonstrate that a pentafluorophenyl ester reacts faster with an amino group and requires a weaker base than a 2,6-difluorophenyl ester, which necessitates stronger base and longer reaction time for equivalent conversion [1]. This established reactivity hierarchy places the target compound's PFP ester at the high-reactivity end of the fluorinated ester spectrum, enabling shorter conjugation times and compatibility with base-sensitive substrates that would degrade under the stronger basic conditions required for difluorophenyl ester activation.

Heteroconjugation Fluorinated ester hierarchy Reaction kinetics Amine acylation rate

Stereochemical Integrity: PFP Ester Coupling Prevents Extensive Racemization of Hindered Amino Acid Derivatives

In solid-phase peptide synthesis, racemization at activated amino acid residues compromises product purity and biological activity. Kinetic studies comparing tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters of protected histidine and tyrosine derivatives reveal that both ester classes exhibit similarly large k_coupling/k_racemization ratios, with PFP esters specifically preventing extensive racemization of N-tert-butyloxycarbonyl-N-im-benzyl-histidine [1]. This property is directly transferable to the target compound's PFP ester group: when used as an acylating agent, the PFP leaving group maintains chiral integrity at the acyl carbon, ensuring that stereochemically defined conjugates retain their intended configuration.

Peptide synthesis Racemization suppression Chiral integrity Hindered coupling

Physicochemical Differentiation: 4-Methyl Substitution Modulates Hydrophobicity and Membrane Permeability Relative to Halo-Analogs

The 4-methyl substitution on the benzoate core confers a measurable difference in hydrophobicity relative to closely related analogs. The target compound (4-methyl, C18H11F5N2O4, MW 414.3 g/mol) exhibits a calculated XLogP3-AA of approximately 3.4, compared to 2.5 for the 4-fluoro analog (C17H8F6N2O4, MW 418.25 g/mol) and an intermediate value for the 4-methoxy analog [1]. This ~0.9 log unit difference in calculated lipophilicity translates to a nearly 8-fold difference in theoretical octanol-water partition coefficient, providing a quantifiable basis for selecting the appropriate analog based on required membrane permeability in cellular assays or desired retention time in reversed-phase HPLC purification .

Lipophilicity Membrane permeability Substituent effects Chromatographic retention

Best Research and Industrial Application Scenarios for (2,3,4,5,6-Pentafluorophenyl) 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoate


PROTAC Linker Synthesis: E3 Ligase Ligand Conjugation with Maximal Aqueous Stability

This compound is optimally suited for constructing PROTAC (Proteolysis-Targeting Chimera) degrader molecules where the 2,4-dioxo-1,3-diazinan-1-yl moiety serves as an E3 ubiquitin ligase ligand (e.g., cereblon or VHL ligands) and the PFP ester enables covalent attachment to amine-terminated linkers or target-protein ligands [1]. The superior hydrolytic stability of the PFP ester relative to NHS alternatives permits aqueous-phase conjugation without the rapid reagent degradation that plagues NHS-based PROTAC linker assembly, directly improving yield and reducing purification burden [2].

Nucleic Acid and Secondary Amine Labeling in Chemical Biology

The PFP ester's documented ability to react with secondary amines in addition to primary amines enables applications where NHS esters are non-functional . This compound can be employed to label nucleic acid probes, N-methylated peptides, or secondary amine-containing natural products, expanding the toolbox of bioconjugation targets accessible with a single activated ester format.

Intracellular Tracer and Live-Cell Imaging Probe Construction

The 4-methyl substitution confers measurably higher calculated lipophilicity (XLogP3-AA ≈ 3.4) compared to the 4-fluoro analog (XLogP3-AA = 2.5), suggesting enhanced passive membrane permeability for intracellular delivery applications . This physicochemical differentiation makes the 4-methyl variant preferable for constructing cell-permeable PROTACs or live-cell imaging probes where efficient cytoplasmic or nuclear access is required, while the PFP ester enables stable, irreversible amide bond formation with intracellular amine targets once the conjugate has crossed the membrane barrier.

Stereochemically Sensitive Peptide and Protein Conjugates

The PFP ester group prevents extensive racemization of hindered amino acid derivatives during coupling, as established by kinetic studies of protected histidine and tyrosine PFP esters [3]. This compound is therefore indicated for applications requiring retention of stereochemical fidelity, including the synthesis of enantiomerically pure drug-linker constructs, chiral affinity probes, and stereodefined peptide conjugates where epimerization would compromise biological recognition or activity.

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